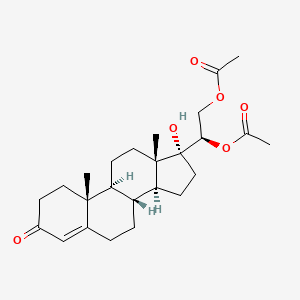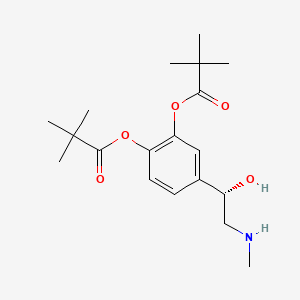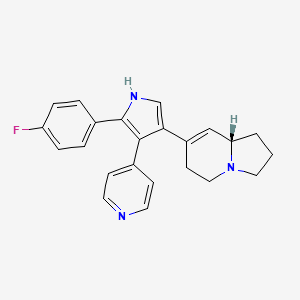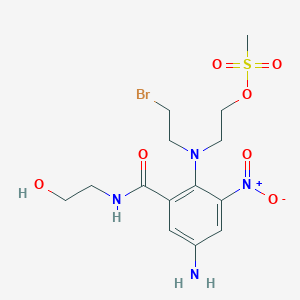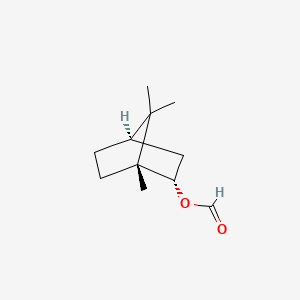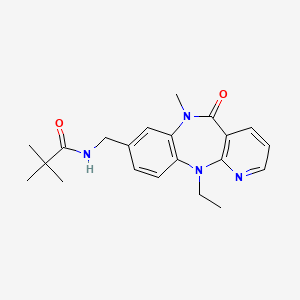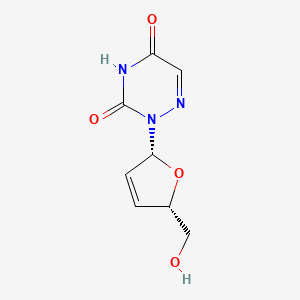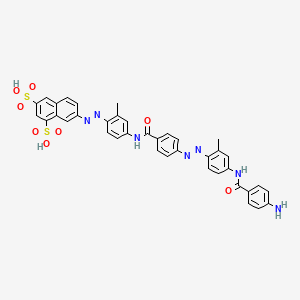
9,10-(Epoxyimino)anthracene, 11-acetyl-9,10-dihydro-9,10-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-(Epoxyimino)anthracene, 11-acetyl-9,10-dihydro-9,10-dimethyl-: is a complex organic compound characterized by its unique structural features, including an epoxyimino group attached to an anthracene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-(Epoxyimino)anthracene, 11-acetyl-9,10-dihydro-9,10-dimethyl- typically involves multiple steps:
Formation of the Anthracene Core: The anthracene core can be synthesized through the cyclization of appropriate precursors under high-temperature conditions.
Introduction of the Epoxyimino Group: The epoxyimino group is introduced via an epoxidation reaction, often using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Acetylation and Methylation: The final steps involve acetylation and methylation reactions to introduce the acetyl and methyl groups, respectively. These reactions are typically carried out using acetic anhydride and methyl iodide in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene core, leading to the formation of quinones.
Reduction: Reduction reactions can target the epoxyimino group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Aminoanthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile building block.
Biology
In biological research, derivatives of this compound have been studied for their potential anti-inflammatory and cytotoxic properties . These properties make it a candidate for developing new therapeutic agents.
Medicine
Medicinal chemistry applications include the development of drugs targeting specific pathways involved in inflammation and cancer. The compound’s ability to interact with biological molecules makes it a valuable tool in drug discovery.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
作用機序
The mechanism of action of 9,10-(Epoxyimino)anthracene, 11-acetyl-9,10-dihydro-9,10-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The epoxyimino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including those involved in inflammation and cell proliferation.
類似化合物との比較
Similar Compounds
9,10-Dihydroanthracene: Lacks the epoxyimino and acetyl groups, making it less reactive.
Anthracene-9,10-dione: Contains a quinone structure, leading to different reactivity and applications.
9,10-Dihydro-9,10-ethanoanthracene: Features an ethano bridge, altering its electronic properties.
Uniqueness
The presence of the epoxyimino group and the acetyl and methyl substitutions make 9,10-(Epoxyimino)anthracene, 11-acetyl-9,10-dihydro-9,10-dimethyl- unique. These functional groups enhance its reactivity and potential for diverse applications in scientific research and industry.
特性
CAS番号 |
51029-28-8 |
|---|---|
分子式 |
C18H17NO2 |
分子量 |
279.3 g/mol |
IUPAC名 |
1-(1,8-dimethyl-15-oxa-16-azatetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaen-16-yl)ethanone |
InChI |
InChI=1S/C18H17NO2/c1-12(20)19-17(2)13-8-4-6-10-15(13)18(3,21-19)16-11-7-5-9-14(16)17/h4-11H,1-3H3 |
InChIキー |
IYKYXNMOVIVVOS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C2(C3=CC=CC=C3C(O1)(C4=CC=CC=C42)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


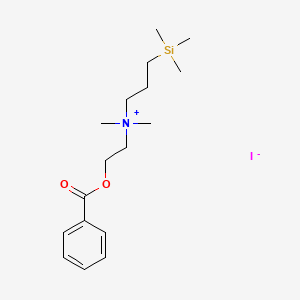
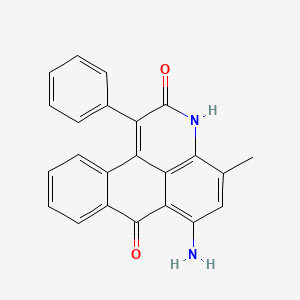
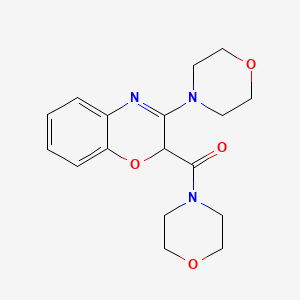
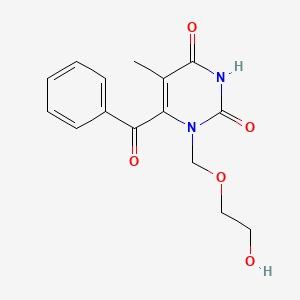
![4-[2-[4-hydroxy-4-[(N-methyl-4-propan-2-yloxyanilino)methyl]piperidin-1-yl]ethyl]benzonitrile;hydrochloride](/img/structure/B12784710.png)
